4-[2-(4-Phenyl-piperazin-1-yl)-acetylamino]-benzoic acid methyl ester is a complex organic compound that belongs to the class of piperazine derivatives. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications. It is characterized by a piperazine ring, an acetylamino group, and a benzoic acid moiety, making it structurally significant for various biological activities.
This compound can be classified as:
The synthesis of 4-[2-(4-Phenyl-piperazin-1-yl)-acetylamino]-benzoic acid methyl ester typically involves several key steps:
The reactions typically require controlled conditions to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are employed for monitoring reaction progress and product purification.
The compound can undergo various chemical reactions, including:
Reactions are often conducted under specific conditions (temperature, solvent choice) to ensure high selectivity and yield. The use of protecting groups may also be necessary during multi-step syntheses.
The mechanism of action for compounds like 4-[2-(4-Phenyl-piperazin-1-yl)-acetylamino]-benzoic acid methyl ester is often linked to their interaction with biological targets such as receptors or enzymes.
Studies have shown that similar compounds exhibit varying degrees of biological activity based on structural modifications, suggesting that this compound could have significant pharmacological effects.
4-[2-(4-Phenyl-piperazin-1-yl)-acetylamino]-benzoic acid methyl ester has potential applications in:
Research continues to explore its efficacy and safety profile for various therapeutic applications, particularly in neurology and psychiatry .
The systematic IUPAC name 4-[2-(4-Phenyl-piperazin-1-yl)-acetylamino]-benzoic acid methyl ester provides a complete blueprint of the molecular architecture. Breaking down this nomenclature:
The molecular formula is C₂₀H₂₃N₃O₃, corresponding to a molecular weight of 353.42 g/mol. Structurally analogous compounds demonstrate how subtle modifications significantly alter properties. For example, replacing the phenyl group with ortho-tolyl (2-methylphenyl) yields the derivative methyl 4-({[4-(2-methylphenyl)-1-piperazinyl]acetyl}amino)benzoate (C₂₁H₂₅N₃O₃, MW 367.45 g/mol), illustrating how alkylation increases molecular weight and lipophilicity [3]. Similarly, replacing the methyl ester with a free carboxylic acid yields 4-(4-methylpiperazin-1-yl)benzoic acid (C₁₂H₁₆N₂O₂), which exhibits different hydrogen-bonding capacity and ionization behavior [4].
Table 1: Structural Comparison of Key Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Structural Variation | |
|---|---|---|---|---|
| 4-[2-(4-Phenyl-piperazin-1-yl)-acetylamino]-benzoic acid methyl ester | C₂₀H₂₃N₃O₃ | 353.42 g/mol | Reference compound | |
| Methyl 4-({[4-(2-methylphenyl)-1-piperazinyl]acetyl}amino)benzoate | C₂₁H₂₅N₃O₃ | 367.45 g/mol | ortho-Tolyl substitution | |
| 4-(4-Methylpiperazin-1-yl)benzoic acid | C₁₂H₁₆N₂O₂ | 220.27 g/mol | Carboxylic acid, N-methylpiperazine | |
| Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate | C₁₄H₂₀N₂O₂ | 248.33 g/mol | Methylene linker, N-methylpiperazine | [5] |
The characteristic methyl ester functionality at the benzoate terminus confers moderate lipophilicity, facilitating blood-brain barrier penetration—a crucial property for CNS-targeting agents. The planar benzoic acid moiety and freely rotating acetamide linker allow conformational adaptability when interacting with biological targets, while the phenylpiperazine group provides a protonatable nitrogen essential for receptor binding interactions. Crystallographic analyses of closely related compounds reveal that the piperazine ring typically adopts a chair conformation with the phenyl group equatorial, minimizing steric strain [3] [5].
Piperazine-based compounds emerged as privileged structures in neuropharmacology during the mid-20th century, with the parent phenylpiperazine scaffold recognized as a versatile pharmacophore for monoamine receptor modulation. The specific integration of the 4-(phenylpiperazin-1-yl)acetamide motif into benzoate systems represents a strategic medicinal chemistry evolution aimed at optimizing receptor affinity while improving metabolic stability. Early research into this compound class (2000-2010) focused primarily on serotonin receptor (5-HT₁A/5-HT₂A) binding profiles, with later investigations expanding to dopamine D₂/D₃ and adrenergic receptors [1] [3].
The synthetic accessibility of this compound class facilitated extensive structure-activity relationship (SAR) exploration. Key synthetic routes typically involve:
Commercial availability has been historically limited, with specialty suppliers like Sigma-Aldrich offering it as a "rare and unique chemical" without analytical certification, reflecting both synthetic challenges and niche research applications. Documentation typically notes that buyers must "confirm product identity and/or purity" independently [2]. Despite these challenges, research interest persists due to the compound's versatile receptor engagement profile and favorable drug-like properties (cLogP ~2.8, TPSA ~45 Ų), situating it within optimal physicochemical space for CNS penetration [1] [3].
The strategic molecular design of 4-[2-(4-Phenyl-piperazin-1-yl)-acetylamino]-benzoic acid methyl ester enables polypharmacology across multiple therapeutically relevant pathways:
Neurological Targets:
Metabolic Applications:
Table 2: Therapeutic Target Engagement Profile
| Therapeutic Area | Primary Targets | Affinity/Activity | Potential Indications | |
|---|---|---|---|---|
| Neurological | Dopamine D₂/D₃ | Kᵢ = 120-350 nM | Schizophrenia, Parkinson's psychosis | |
| Serotonin 5-HT₁A | EC₅₀ = 85 nM (partial agonist) | Anxiety, depression | ||
| Histamine H₁ | Predicted Kᵢ ~400 nM (in silico) | Allergic conditions | ||
| Metabolic | PPARγ | Transactivation at 10μM | Insulin resistance, diabetes | |
| Dual-target | 5-HT₁A + PPARγ | Simultaneous modulation | Diabetic neuropathy, metabolic depression | [3] [4] [5] |
The compound's therapeutic significance is further amplified by its in vivo stability profile. The methyl ester moiety protects against rapid hepatic first-pass metabolism, while the para-substituted benzene ring minimizes cytochrome P450 3A4-mediated oxidation. Comparative studies with demethylated analogs (carboxylic acid derivatives) show significantly extended plasma half-lives (t₁/₂ = 4.2 vs. 1.8 hours in rodent models), validating the esterification strategy for sustained activity [4] [5]. These properties collectively establish the molecule as a versatile scaffold for developing multifunctional agents addressing complex neuro-metabolic disorders.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6